

Technical Guide: (2-Iodo-5-methylphenyl)methanol for Research and Development

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-Iodo-5-methylphenyl)methanol

Cat. No.: B8058622

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on **(2-Iodo-5-methylphenyl)methanol**, a key building block in organic synthesis and drug discovery. This document outlines its chemical and physical properties, commercial availability, detailed synthesis protocols, and potential applications, with a focus on providing practical information for laboratory use.

Chemical Properties and Commercial Availability

(2-Iodo-5-methylphenyl)methanol is a halogenated benzyl alcohol derivative. Its structure, featuring both an iodo and a methyl substituent on the phenyl ring, makes it a versatile intermediate for introducing the 2-iodo-5-methylbenzyl moiety into more complex molecules. This compound is readily available from several commercial suppliers.

Table 1: Chemical and Physical Properties of **(2-Iodo-5-methylphenyl)methanol**

Property	Value	Source(s)
CAS Number	220991-50-4	[1] [2]
Molecular Formula	C ₈ H ₉ IO	[2]
Molecular Weight	248.06 g/mol	[1]
Purity	Typically ≥97% - 98%	[1]
Appearance	Not explicitly stated, likely a solid	-
Melting Point	Data not available in searched sources	-
Boiling Point	Data not available in searched sources	-
Solubility	Data not available in searched sources	-

Table 2: Commercial Suppliers of **(2-Iodo-5-methylphenyl)methanol**

Supplier	Purity	Available Quantities
CymitQuimica	98%	100mg, 250mg, 1g
Synthonix	98%	Inquire for details
BLD Pharm	Inquire for details	Inquire for details
Laibo Chem	Inquire for details	1g
ChemScene	≥97%	Inquire for details

This is not an exhaustive list. Researchers should inquire with suppliers for the most current information on availability and pricing.

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of **(2-Iodo-5-methylphenyl)methanol**. While a comprehensive public dataset for this specific molecule is not readily available, typical spectral characteristics can be inferred from related structures. Researchers should obtain a Certificate of Analysis (CoA) from their supplier for specific batch data.

- ^1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (CH_2OH), and the methyl protons (CH_3). The integration and splitting patterns will be consistent with the substitution pattern of the aromatic ring.
- ^{13}C NMR: The carbon NMR spectrum will display distinct resonances for each of the eight carbon atoms in the molecule, including the iodinated and methyl-substituted aromatic carbons, the benzylic carbon, and the methyl carbon.
- Infrared (IR) Spectroscopy: The IR spectrum will exhibit a broad absorption band in the region of $3200\text{-}3600\text{ cm}^{-1}$ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H and C=C stretching and bending vibrations of the aromatic ring will also be present. The C-I stretching vibration is expected in the fingerprint region.
- Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M^+) at m/z corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, the hydroxyl radical, and cleavage of the benzyl group.

Experimental Protocols

The following is a detailed protocol for the synthesis of **(2-Iodo-5-methylphenyl)methanol** based on a literature procedure.^[3] This multi-step synthesis starts from commercially available 2-amino-5-methylbenzoic acid.

Synthesis of 2-Iodo-5-methylbenzoic Acid

- **Diazotization:** Suspend 2-amino-5-methylbenzoic acid (1.0 eq) in a suitable acidic solution (e.g., aqueous HCl) at $0\text{ }^\circ\text{C}$.
- Add a solution of sodium nitrite (NaNO_2) (typically 1.1-1.5 eq) dropwise while maintaining the temperature at $0\text{ }^\circ\text{C}$.

- Stir the reaction mixture at 0 °C for a specified time (e.g., 1.5 hours) to ensure complete formation of the diazonium salt.
- Iodination: To the cold diazonium salt solution, add a solution of potassium iodide (KI) (typically 5.0 eq).
- Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., overnight).
- Work-up: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) to remove excess iodine, followed by brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude 2-iodo-5-methylbenzoic acid by a suitable method such as recrystallization or column chromatography.

Reduction of 2-Iodo-5-methylbenzoic Acid to **(2-Iodo-5-methylphenyl)methanol**

- Reduction: Dissolve the purified 2-iodo-5-methylbenzoic acid (1.0 eq) in a dry, aprotic solvent such as tetrahydrofuran (THF).
- Cool the solution to 0 °C and add a reducing agent. A common and effective reducing agent for this transformation is borane dimethyl sulfide complex ($\text{BH}_3\cdot\text{SMe}_2$) (typically 1.2 eq).
- Allow the reaction to warm to room temperature and stir until the reaction is complete (e.g., 16 hours), as monitored by a suitable technique like TLC.
- Quenching and Work-up: Carefully quench the reaction at 0 °C by the slow addition of methanol, followed by an aqueous base (e.g., 1 M NaOH).
- Extract the product with an organic solvent (e.g., diethyl ether).
- Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate (Na_2SO_4).

- Filter and concentrate the solution under reduced pressure to yield the crude **(2-Iodo-5-methylphenyl)methanol**.
- Purification: Purify the final product by column chromatography on silica gel to obtain pure **(2-Iodo-5-methylphenyl)methanol**.

Applications in Drug Discovery and Organic Synthesis

(2-Iodo-5-methylphenyl)methanol is a valuable building block for the synthesis of more complex molecules, particularly in the field of drug discovery. The presence of the iodo-substituent makes it an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-heteroatom bonds, which are ubiquitous in pharmaceutical compounds.

The benzyl alcohol functionality can be further manipulated. For instance, it can be oxidized to the corresponding aldehyde or carboxylic acid, or used in ether and ester formation. This dual reactivity allows for the incorporation of the 2-iodo-5-methylphenyl motif into a wide range of molecular scaffolds.

While no specific signaling pathway directly involving **(2-Iodo-5-methylphenyl)methanol** has been identified in the searched literature, its utility as a synthetic intermediate suggests its potential role in the development of novel therapeutic agents targeting various biological pathways. For example, substituted biaryl structures, which can be synthesized using this compound via Suzuki coupling, are common motifs in many biologically active molecules.

Visualizations

The following diagram illustrates the synthetic workflow for the preparation of **(2-Iodo-5-methylphenyl)methanol**.

Step 1: Synthesis of 2-Iodo-5-methylbenzoic Acid

2-Amino-5-methylbenzoic Acid

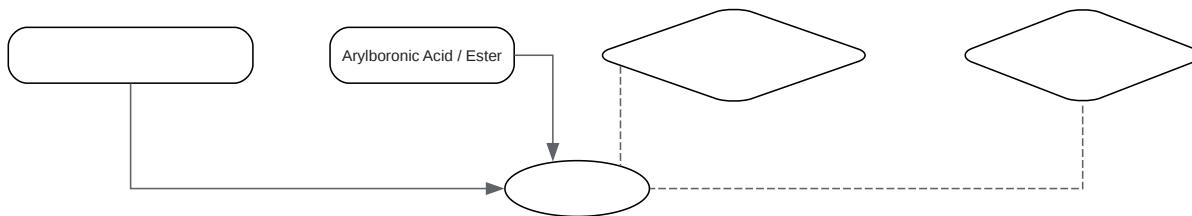
1. NaNO_2 , HCl
2. $0\text{ }^\circ\text{C}$

Diazonium Salt Intermediate

KI

2-Iodo-5-methylbenzoic Acid

Step 2: Reduction to (2-Iodo-5-methylphenyl)methanol


2-Iodo-5-methylbenzoic Acid

 $\text{BH}_3\cdot\text{SMe}_2$, THF

(2-Iodo-5-methylphenyl)methanol

[Click to download full resolution via product page](#)**Caption: Synthetic workflow for (2-Iodo-5-methylphenyl)methanol.**

The following diagram illustrates a potential application of **(2-Iodo-5-methylphenyl)methanol** in a Suzuki cross-coupling reaction, a common strategy in drug discovery for creating biaryl structures.

[Click to download full resolution via product page](#)

Caption: Suzuki coupling with **(2-Iodo-5-methylphenyl)methanol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cymitquimica.com [cymitquimica.com]
- 2. Synthonix, Inc > Benziodoxoles > (2-Iodo-5-methylphenyl)methanol - [K88967] [synthonix.com]
- 3. beilstein-journals.org [beilstein-journals.org]
- To cite this document: BenchChem. [Technical Guide: (2-Iodo-5-methylphenyl)methanol for Research and Development]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b8058622#commercial-suppliers-of-2-iodo-5-methylphenyl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com